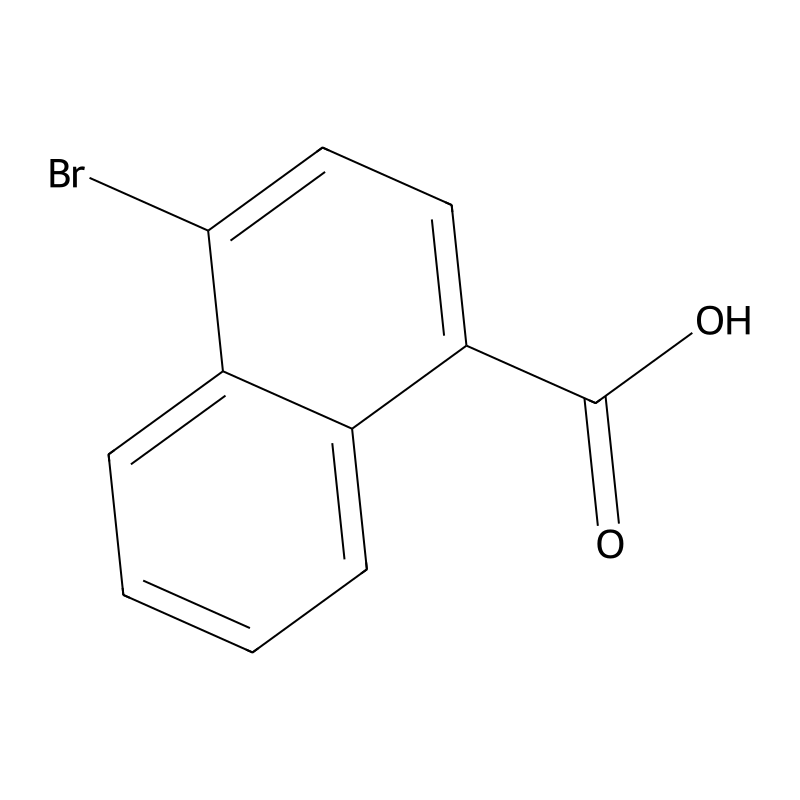

4-Bromo-1-naphthoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- 4-Bromo-1-naphthoic acid is an important raw material and intermediate used in organic synthesis .

- It’s often used in the preparation of other compounds, but the specific methods of application or experimental procedures can vary widely depending on the desired end product .

- This compound is also used in the pharmaceutical industry .

- While the specific applications aren’t detailed in the sources, it’s likely used in the synthesis of various drugs .

- 4-Bromo-1-naphthoic acid is used in the production of agrochemicals .

- Again, the specific applications and methods of use can vary widely .

Organic Synthesis

Pharmaceuticals

Agrochemicals

Dyestuffs

4-Bromo-1-naphthoic acid is an aromatic compound with the molecular formula C₁₁H₇BrO₂. It consists of a naphthalene ring substituted with a bromine atom and a carboxylic acid group at the 4-position. This compound is classified as a halogenated aromatic acid, and it is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry.

The compound is typically available in high purity forms, such as 98%, and is supplied by chemical manufacturers like Thermo Scientific and Sigma-Aldrich . Its structure can be represented as follows:

textBr |C₁₁H₇O₂

- Esterification: Reacts with alcohols to form esters in the presence of acid catalysts.

- Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, allowing for further functionalization of the aromatic ring.

- Decarboxylation: Under specific conditions, it can lose carbon dioxide to form a brominated naphthalene derivative.

These reactions highlight its versatility as a building block in organic synthesis.

4-Bromo-1-naphthoic acid can be synthesized through various methods:

- Bromination of Naphthoic Acid: Naphthoic acid can be brominated using bromine or brominating agents to introduce the bromine atom at the 4-position.

- Carboxylation of Bromonaphthalene: Bromonaphthalene derivatives can be subjected to carboxylation reactions to yield 4-bromo-1-naphthoic acid.

- Direct Functionalization: Utilizing transition metal-catalyzed reactions can allow for selective functionalization of naphthalene derivatives.

These methods enable the production of this compound with varying degrees of efficiency and yield.

4-Bromo-1-naphthoic acid finds applications in several areas:

- Organic Synthesis: Used as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.

- Research: Serves as a reagent in studies involving nucleophilic substitution and other organic reactions.

- Material Science: Potentially used in the development of new materials due to its unique electronic properties.

Interaction studies involving 4-bromo-1-naphthoic acid focus on its reactivity with various nucleophiles and electrophiles. The presence of the bromine atom enhances its electrophilic character, making it a suitable candidate for substitution reactions. Additionally, studies have indicated that it may interact with biological molecules, warranting further investigation into its pharmacological properties.

Several compounds share structural similarities with 4-bromo-1-naphthoic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Naphthoic Acid | C₁₁H₈O₂ | Lacks halogen substitution; simpler structure |

| 4-Bromo-2-naphthoic Acid | C₁₁H₇BrO₂ | Different position of bromine; altered reactivity |

| 4-Hydroxy-1-naphthoic Acid | C₁₁H₈O₃ | Hydroxyl group instead of bromine; different properties |

| 5-Bromo-1-naphthoic Acid | C₁₁H₇BrO₂ | Bromine at a different position affecting reactivity |

Each compound exhibits unique properties that differentiate them from 4-bromo-1-naphthoic acid, particularly concerning their reactivity and potential applications in various fields.

Traditional Synthetic Routes

The synthesis of 4-bromo-1-naphthoic acid has historically relied on several well-established routes, with the most common starting from 1-bromonaphthalene. The traditional synthetic pathways primarily involve Friedel-Crafts acylation followed by oxidation steps.

One of the most efficient traditional routes begins with 1-bromonaphthalene, which undergoes Friedel-Crafts acylation with acetyl chloride in the presence of aluminum chloride as a catalyst. This reaction selectively produces 4-bromo-1-acetonaphthone, which is subsequently oxidized to obtain the target compound.

The detailed reaction sequence can be represented as follows:

- Friedel-Crafts acylation: 1-bromonaphthalene + acetyl chloride → 4-bromo-1-acetonaphthone

- Oxidation: 4-bromo-1-acetonaphthone + oxidizing agent → 4-bromo-1-naphthoic acid

A specific example described in patent literature involves treating 207g of 1-bromonaphthalene dissolved in 250mL of vinyl chloride with a mixture of 160g aluminum chloride and 94g acetyl chloride in ethylene chloride. The reaction is maintained at 90°C for 30 minutes. After cooling and isolation, the intermediate 4-bromo-1-acetonaphthone is obtained as nearly colorless crystals with a melting point of 46-48°C.

The subsequent oxidation step typically employs sodium hypochlorite in alkaline conditions. In a representative procedure, the acetonaphthone intermediate is heated to 90°C in an aqueous medium, followed by the addition of sodium hydroxide solution and sodium hypochlorite containing 14% active chlorine. After acidification with concentrated hydrochloric acid, 4-bromo-1-naphthoic acid is obtained as an almost colorless solid with a reported melting point of 219°C.

Table 1: Key Conditions for Traditional Synthesis of 4-Bromo-1-naphthoic Acid

| Step | Reagents | Solvent | Temperature | Catalyst | Product |

|---|---|---|---|---|---|

| Friedel-Crafts acylation | 1-bromonaphthalene, acetyl chloride | Vinyl chloride/ethylene chloride | 90°C | Aluminum chloride | 4-bromo-1-acetonaphthone |

| Oxidation | 4-bromo-1-acetonaphthone, NaOCl (14% active chlorine) | Water | 90°C | Sodium hydroxide | 4-bromo-1-naphthoic acid |

Another traditional approach involves the direct bromination of 1-naphthoic acid, though this method often suffers from regioselectivity issues and typically requires careful control of reaction conditions.

Modern Catalytic Approaches

Recent advances in organic synthesis have introduced more efficient and selective catalytic methods for preparing 4-bromo-1-naphthoic acid and its derivatives. These approaches often focus on direct C-H functionalization strategies using transition metal catalysts.

A significant development in this area is the palladium-catalyzed direct C4 arylation of 1-naphthamides with high regioselectivity. This method allows for the selective functionalization of the C4 position of naphthoic acid derivatives, which can be particularly useful for synthesizing 4-bromo-1-naphthoic acid or using it as a starting material for further transformations.

The research by Pradhan et al. (2022) demonstrated that the regioselectivity of this reaction could be switched between C4 and C7 positions by simply changing the directing group, offering a versatile approach to differently substituted naphthoic acids.

While 4-bromo-1-naphthoic acid itself is often used as a starting material in catalytic reactions rather than being the product, understanding these transformations is crucial for developing more efficient synthetic routes. For instance, the compound readily participates in Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of various aryl groups at the C4 position.

One notable example involves the reaction of 4-bromo-1-naphthoic acid with potassium vinyltrifluoroborate in the presence of a palladium catalyst to produce 4-vinyl-1-naphthoic acid:

4-bromo-1-naphthoic acid + potassium vinyltrifluoroborate → 4-vinyl-1-naphthoic acidThe specific conditions include using [1,1'-bis(diphenylphosphino)ferrocene]-dichloropalladium(II) as catalyst, potassium carbonate as base, in dimethyl sulfoxide at 80°C for 18 hours, yielding 62% of the vinyl derivative.

Esterification and Derivative Formation

The carboxylic acid group of 4-bromo-1-naphthoic acid allows for straightforward derivatization, with esterification being among the most common transformations. Various methods for converting 4-bromo-1-naphthoic acid to its corresponding esters, particularly the methyl ester (methyl 4-bromo-1-naphthoate), have been reported.

Three principal methods for esterification include:

- Via acid chloride intermediate: Treatment with oxalyl chloride and catalytic DMF in dichloromethane, followed by reaction with methanol.

- Direct esterification with acid catalyst: Refluxing in methanol with concentrated sulfuric acid.

- Using thionyl chloride: Reaction with thionyl chloride and catalytic pyridine, followed by treatment with methanol.

Table 2: Comparison of Esterification Methods for 4-Bromo-1-naphthoic Acid

The methyl ester of 4-bromo-1-naphthoic acid serves as a valuable intermediate for further transformations, particularly in palladium-catalyzed cross-coupling reactions. It offers advantages in terms of solubility in organic solvents and reactivity compared to the free acid.

Other important derivatives include amides, which can be prepared by converting the acid to an acid chloride followed by reaction with amines. These amide derivatives have shown utility in directing group chemistry for regioselective functionalization of the naphthalene ring.

Industrial-Scale Production Techniques

For industrial applications, the synthesis of 4-bromo-1-naphthoic acid requires scalable, cost-effective, and environmentally sustainable methods. Based on patent literature, several approaches have been optimized for larger-scale production.

The most commercially viable route appears to be the Friedel-Crafts/oxidation sequence starting from 1-bromonaphthalene. A detailed industrial procedure described in patent CN112778116A provides specific parameters for scaling this process:

Friedel-Crafts reaction: In a 2000mL four-necked flask, 500mL of dry ethylene chloride is combined with 160g of aluminum chloride and 94g of acetyl chloride at 30-35°C. A solution of 207g of 1-bromonaphthalene in 250mL of vinyl chloride is added, and the mixture is heated to 90°C for 30 minutes.

Complex isolation: The aluminum chloride/4-bromo-1-acetonaphthone complex is isolated by filtration and washed with vinyl chloride.

Complex decomposition: The complex is decomposed by adding it to 2000mL of 2M hydrochloric acid and heating to 100°C while distilling off the vinyl chloride.

Oxidation: The isolated 4-bromo-1-acetonaphthone (207g) is added to 2000mL of water, heated to 90°C, and treated with 70g of 30% sodium hydroxide solution. 2000mL of chlorine bleach containing 14% active chlorine is added over 2-3 hours.

Purification: After reaction completion, the solution is treated with 100mL of 40% sodium hydrogen sulfite and decolorized with 5g of activated carbon. Acidification to pH 2 with concentrated hydrochloric acid precipitates the product, which is isolated by filtration and washing with water.

This process yields 187g of nearly colorless 4-bromo-1-naphthoic acid with a melting point of 219°C, representing a high-yield, industrially feasible synthesis route.

Table 3: Industrial-Scale Production Parameters for 4-Bromo-1-naphthoic Acid

| Process Stage | Key Parameters | Equipment | Scale | Yield |

|---|---|---|---|---|

| Friedel-Crafts reaction | 90°C, 30 min | Four-necked flask (2000mL) | 207g 1-bromonaphthalene | 207g intermediate |

| Oxidation | 90°C, 3-4h | Reaction vessel with condenser | 207g intermediate | 187g product |

| Purification | pH 2, activated carbon | Filtration equipment | - | High purity product (mp 219°C) |

The industrial significance of 4-bromo-1-naphthoic acid extends to its role as an intermediate in the synthesis of 1,4-naphthalenedicarboxylic acid, which finds applications in dyes, ultraviolet absorbents, scintillators, and optical brighteners. The patent literature specifically mentions that the product obtained through this method is free from colored impurities and of high quality, making it suitable for direct use in further syntheses.

The oxidation chemistry of 4-bromo-1-naphthoic acid involves complex mechanisms that target both the aromatic ring system and the functional groups present [10] [12]. Potassium permanganate represents the most extensively studied oxidizing agent for this compound, operating through electron transfer mechanisms that can lead to ring degradation under vigorous conditions [13]. Under acidic conditions, potassium permanganate oxidation proceeds with formation of quinone derivatives and eventual carbon dioxide evolution, with typical yields ranging from 60-80% [10] [13].

The oxidation mechanism involves initial electron abstraction from the aromatic system, forming radical cation intermediates that subsequently undergo ring cleavage reactions [12] [16]. Potassium dichromate serves as an alternative oxidizing agent, operating under acidic conditions with somewhat lower yields (50-70%) compared to permanganate systems [13]. The dichromate-mediated oxidation typically produces quinone derivatives without complete mineralization to carbon dioxide [13].

Nitric acid oxidation presents a unique pathway that combines electrophilic substitution with oxidative transformation [13]. This process typically yields nitro-substituted derivatives alongside oxidized aromatic products, with yields ranging from 40-60% under concentrated acid conditions [13]. The dual nature of nitric acid as both an electrophile and oxidizing agent creates complex product mixtures that require careful separation and characterization [17].

| Oxidizing Agent | Reaction Conditions | Primary Products | Mechanism | Typical Yield (%) |

|---|---|---|---|---|

| Potassium Permanganate | Acidic/Basic medium, Heat | Quinone derivatives, CO₂ | Electron transfer, Ring degradation | 60-80 |

| Potassium Dichromate | Acidic medium, Heat | Quinone derivatives | Electron transfer | 50-70 |

| Nitric Acid | Concentrated, Heat | Nitro derivatives, Oxidized products | Electrophilic substitution + Oxidation | 40-60 |

| Chromic Acid | Acidic medium, Heat | Quinone derivatives | Electron transfer | 55-75 |

| Osmium Tetroxide | Catalytic amount, Mild conditions | Dihydroxylated products | Cycloaddition, Syn-dihydroxylation | 70-90 |

Osmium tetroxide provides a distinctive oxidation pathway through syn-dihydroxylation mechanisms, operating under mild conditions with catalytic amounts of the oxidant [13] [16]. This transformation proceeds via cycloaddition pathways that preserve the aromatic ring integrity while introducing hydroxyl functionality, achieving yields of 70-90% [13]. The osmium-catalyzed process represents one of the most selective oxidation methods available for this substrate class [16].

Hydrolysis and Ester Cleavage

The hydrolysis reactions of 4-bromo-1-naphthoic acid esters proceed through well-established nucleophilic acyl substitution mechanisms [18] [19] [20]. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, enhancing electrophilicity and facilitating water attack to form tetrahedral intermediates [25] [27]. This process typically requires elevated temperatures (60-100°C) and excess water to drive the equilibrium toward product formation [20] [27].

Base-catalyzed hydrolysis, commonly termed saponification, proceeds through hydroxide ion attack on the carbonyl carbon, forming tetrahedral intermediates that eliminate alkoxide groups [21] [26]. The saponification process exhibits significantly enhanced reaction rates (10-50 times faster than acid-catalyzed hydrolysis) due to the strong nucleophilicity of hydroxide ions [19] [21]. The irreversible nature of saponification, driven by deprotonation of the carboxylic acid product, makes this the preferred method for ester cleavage [21] [26].

Thermal hydrolysis represents an alternative pathway that operates at elevated temperatures (200-300°C) using steam as the hydrolyzing agent [22]. This process exhibits slower kinetics compared to catalyzed hydrolysis but offers advantages in terms of product purity and elimination of salt byproducts [22]. Enzymatic hydrolysis using esterases provides a mild alternative operating under physiological conditions (25-40°C, pH 7.4) with moderate reaction rates [22].

| Reaction Type | Conditions | Products | Rate Constant (relative) | Temperature Range (°C) |

|---|---|---|---|---|

| Acid-catalyzed hydrolysis | H₂SO₄ or HCl, Heat, Excess H₂O | 4-Bromo-1-naphthoic acid + Alcohol | 1.0 | 60-100 |

| Base-catalyzed hydrolysis | NaOH or KOH, Heat, H₂O | Sodium/Potassium salt + Alcohol | 10-50 | 60-100 |

| Thermal hydrolysis | High temperature, Steam | 4-Bromo-1-naphthoic acid + Alcohol | 0.1-0.5 | 200-300 |

| Enzymatic hydrolysis | Esterases, Physiological pH | 4-Bromo-1-naphthoic acid + Alcohol | 0.5-2.0 | 25-40 |

The mechanism of acid-catalyzed hydrolysis involves initial protonation of the ester carbonyl oxygen, followed by nucleophilic attack by water molecules [25] [27]. The resulting tetrahedral intermediate undergoes protonation of the alkoxy leaving group, facilitating its departure and regenerating the carboxylic acid functionality [18] [25]. This process is exactly the reverse of Fischer esterification, operating under thermodynamic control with water excess driving the reaction forward [20] [27].

Electrophilic Substitution

The electrophilic aromatic substitution reactions of 4-bromo-1-naphthoic acid are significantly influenced by the strong electron-withdrawing effects of both the bromine atom and carboxylic acid group [28] [29] [32]. These substituents create a deactivated aromatic system that exhibits reduced reactivity compared to unsubstituted naphthalene, with relative reaction rates typically 0.05-0.4 times that of the parent hydrocarbon [34] [37].

The directing effects in this system are complex, with both the bromine and carboxylic acid groups being meta-directing substituents [29] [32]. Electrophilic attack predominantly occurs at the 2, 3, and 6-positions, avoiding positions ortho to the strongly deactivating carboxylic acid group [28] [34]. The electron-withdrawing nature of both substituents stabilizes the aromatic system against electrophilic attack, necessitating more vigorous reaction conditions compared to activated aromatic compounds [32] [35].

Bromination using bromine and ferric bromide catalyst proceeds at moderate temperatures (room temperature to 60°C) in nonpolar solvents such as carbon disulfide or carbon tetrachloride [30] [32]. The reaction exhibits regioselectivity favoring positions remote from both the existing bromine and carboxylic acid substituents [28] [30]. Chlorination follows similar patterns using chlorine gas with aluminum chloride catalyst, typically requiring slightly elevated temperatures (0-40°C) in appropriate solvent systems [32] [37].

| Electrophile | Substitution Position | Electronic Effect | Relative Rate | Typical Conditions |

|---|---|---|---|---|

| Br₂/FeBr₃ | 2, 3, 6-positions (deactivated) | Deactivating (Br, COOH) | 0.1-0.3 (vs naphthalene) | Room temp to 60°C, CS₂ or CCl₄ |

| Cl₂/AlCl₃ | 2, 3, 6-positions (deactivated) | Deactivating (Br, COOH) | 0.1-0.3 (vs naphthalene) | 0-40°C, CS₂ or nitrobenzene |

| HNO₃/H₂SO₄ | 2, 3, 6-positions (deactivated) | Deactivating (Br, COOH) | 0.05-0.2 (vs naphthalene) | 0-50°C, mixed acid |

| SO₃/H₂SO₄ | 2, 3, 6-positions (deactivated) | Deactivating (Br, COOH) | 0.2-0.4 (vs naphthalene) | 80-160°C, conc. H₂SO₄ |

| CH₃COCl/AlCl₃ | 2, 3, 6-positions (deactivated) | Deactivating (Br, COOH) | 0.1-0.3 (vs naphthalene) | 0-40°C, CS₂ or nitrobenzene |

Nitration using mixed nitric and sulfuric acids represents one of the most challenging electrophilic substitutions for this substrate [34] [37]. The combination of two strongly electron-withdrawing groups creates a highly deactivated system that requires concentrated acid conditions and careful temperature control (0-50°C) to achieve acceptable yields [32] [34]. The reaction proceeds through classical nitronium ion intermediates but with significantly reduced reaction rates compared to unsubstituted aromatics [29] [35].

Sulfonation using fuming sulfuric acid or sulfur trioxide demonstrates temperature-dependent regioselectivity [30] [34]. At lower temperatures (80°C), kinetic control favors substitution at the most accessible positions, while higher temperatures (160°C) allow thermodynamic control to predominate [30] [34]. The reversible nature of sulfonation enables this temperature-dependent selectivity switching, making it a valuable synthetic tool [34].

Palladium-Catalyzed Cross-Coupling Reactions

The palladium-catalyzed cross-coupling reactions of 4-bromo-1-naphthoic acid represent powerful synthetic methodologies for carbon-carbon and carbon-heteroatom bond formation [38] [40] [8]. The bromine substituent serves as an excellent leaving group in oxidative addition processes, making this compound highly suitable for various cross-coupling transformations [40] [46]. The electron-withdrawing carboxylic acid group facilitates oxidative addition by making the carbon-bromine bond more electrophilic [38] [44].

Suzuki-Miyaura coupling represents the most widely employed cross-coupling reaction for this substrate [46] [47] [49]. This transformation couples 4-bromo-1-naphthoic acid with arylboronic acids or esters using palladium catalysts such as tetrakis(triphenylphosphine)palladium or palladium acetate with appropriate ligands [40] [46]. The reaction typically employs bases such as potassium carbonate, cesium carbonate, or potassium phosphate in polar aprotic solvents at temperatures ranging from 80-120°C [46] [49].

The mechanism of Suzuki coupling involves initial oxidative addition of the aryl bromide to palladium(0), forming a palladium(II) intermediate [8] [49]. Transmetalation with the organoborane partner occurs in the presence of base, followed by reductive elimination to form the coupled product and regenerate the palladium(0) catalyst [8] [38]. Typical yields for these transformations range from 70-95% under optimized conditions [46] [49].

| Coupling Reaction | Coupling Partner | Catalyst System | Base/Additive | Typical Yield (%) | Reaction Temperature (°C) |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acids/esters | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃, Cs₂CO₃, or K₃PO₄ | 70-95 | 80-120 |

| Heck Coupling | Alkenes | Pd(OAc)₂/PPh₃ or Pd₂(dba)₃ | Et₃N, K₂CO₃ | 60-85 | 100-140 |

| Sonogashira | Terminal alkynes | Pd(PPh₃)₂Cl₂/CuI | Et₃N, i-Pr₂NH | 65-90 | 60-100 |

| Negishi | Organozinc compounds | Pd(PPh₃)₄ or Ni catalysts | None required | 70-90 | 25-80 |

| Buchwald-Hartwig | Amines | Pd₂(dba)₃/Phosphine ligands | NaOt-Bu, K₂CO₃ | 60-85 | 80-120 |

Heck coupling provides access to styrene derivatives through reaction with alkenes under palladium catalysis [8] [42]. This transformation typically employs palladium acetate with triphenylphosphine or tris(dibenzylideneacetone)dipalladium as catalyst sources [42] [8]. The reaction proceeds through oxidative addition, alkene coordination and insertion, followed by β-hydride elimination to form the coupled alkene product [8] [42]. Yields typically range from 60-85% at reaction temperatures of 100-140°C [42].

Sonogashira coupling enables formation of aryl-alkyne bonds through reaction with terminal alkynes [51] [8]. This transformation requires palladium catalysts such as bis(triphenylphosphine)palladium dichloride in conjunction with copper iodide as co-catalyst [51] [8]. The reaction operates under mild conditions (60-100°C) using amine bases such as triethylamine or diisopropylamine, achieving yields of 65-90% [51] [8].

Negishi coupling employs organozinc reagents as coupling partners, offering excellent functional group tolerance and high yields (70-90%) [52] [8]. This transformation can utilize either palladium or nickel catalysts, with palladium systems generally providing superior results [52] [38]. The reaction operates under mild conditions (25-80°C) without requiring additional bases, as the organozinc reagents are sufficiently nucleophilic for direct transmetalation [52] [8].

Pharmaceutical Intermediates

The pharmaceutical industry extensively utilizes 4-bromo-1-naphthoic acid as a key intermediate in the synthesis of bioactive compounds. The compound's structural versatility enables its incorporation into various drug development pathways through well-established synthetic methodologies [1] [2] .

Cross-Coupling Reactions in Drug Synthesis

The bromine substituent in 4-bromo-1-naphthoic acid serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura coupling reactions. These transformations enable the formation of carbon-carbon bonds essential for constructing complex pharmaceutical architectures [5] [6]. Recent research has demonstrated the compound's utility in synthesizing naphthoic acid derivatives with potent anticancer properties, where Suzuki coupling reactions facilitate the introduction of aryl substituents that enhance biological activity [5].

Enzyme Inhibition Applications

4-Bromo-1-naphthoic acid derivatives have shown significant promise as enzyme inhibitors, particularly in proteasome inhibition studies. The compound's naphthoquinone pharmacophoric group, when linked to amino acid residues through variable spacers, demonstrates inhibitory potency for β1 and β5 proteasome subunits with inhibitory concentration values in the submicromolar range [7]. The mechanism involves interaction with the catalytic threonine residue, making these derivatives valuable lead compounds for cancer therapeutics [7].

Fluorescent Probe Development

The compound plays a crucial role in developing fluorescent molecular probes for G-protein-coupled receptors. Specifically, 4-bromo-1-naphthoic acid derivatives have been successfully employed in creating P2Y₁₄ receptor probes, where the naphthoic acid moiety provides the necessary pharmacophoric properties while enabling fluorescent labeling [8]. These probes demonstrate high receptor affinity and selectivity, making them valuable tools for pharmaceutical research and drug discovery [8].

Advanced Glycation End-Product Breakers

Research has identified naphthoic acid derivatives, including those derived from 4-bromo-1-naphthoic acid, as effective compounds for destroying advanced glycation end-products involved in various disease pathogeneses. These derivatives enable rapid detection and screening of compounds capable of breaking harmful glycation products [9].

Agrochemical Development

The agrochemical sector benefits significantly from 4-bromo-1-naphthoic acid's synthetic utility in developing crop protection chemicals and plant growth regulators [2] [3] [10].

Pesticide Intermediate Synthesis

4-Bromo-1-naphthoic acid serves as a crucial intermediate in synthesizing various pesticide active ingredients. The compound's reactivity enables the formation of complex molecular architectures required for effective pest control agents. Industrial production methods have been optimized to ensure high-purity intermediates suitable for direct use in pesticide synthesis [10].

Herbicide Precursor Applications

The compound's structural features make it an excellent precursor for selective herbicide development. The naphthoic acid framework provides the necessary binding affinity for target enzymes in weed species, while the bromine substituent allows for structural modifications that enhance selectivity and reduce environmental impact [2] [3].

Fungicide Component Development

Research has demonstrated the potential of 4-bromo-1-naphthoic acid derivatives in antifungal compound synthesis. The naphthalene ring system provides the hydrophobic interactions necessary for disrupting fungal cell membranes, while the carboxylic acid group enables water solubility and bioavailability [10].

Plant Growth Regulator Synthesis

The compound contributes to synthesizing plant growth hormones and regulators. The naphthoic acid structure mimics natural plant hormones, enabling the development of synthetic analogs with enhanced stability and controlled release properties [2] [3].

Dyestuff and Pigment Synthesis

The dyestuff and pigment industries extensively utilize 4-bromo-1-naphthoic acid for synthesizing colored compounds with superior performance characteristics [2] [3] [11].

Aromatic Dye Intermediate

4-Bromo-1-naphthoic acid functions as a key intermediate in producing aromatic dyes for textile applications. The compound's extended conjugated system provides the chromophoric properties necessary for intense coloration, while the reactive bromine allows for further functionalization to achieve desired color properties [2] [11].

Organic Pigment Precursor

The compound serves as a precursor for synthesizing organic pigments used in paint and coating formulations. The naphthalene ring system provides excellent thermal stability and chemical resistance, making the resulting pigments suitable for demanding industrial applications [11] [12].

Optical Brightener Development

Research has shown that 4-bromo-1-naphthoic acid derivatives can be converted to optical brighteners for paper and textile applications. The compound's ability to form fluorescent derivatives enables the development of brightening agents that enhance the appearance of white materials [11] [13].

Ultraviolet Absorber Synthesis

The compound's structural features make it suitable for synthesizing ultraviolet absorbers used in plastic stabilization. The naphthoic acid framework provides the necessary absorption characteristics for protecting polymeric materials from photodegradation [11] [13].

Polymer and Material Precursors

4-Bromo-1-naphthoic acid serves as a valuable precursor for synthesizing high-performance polymers and advanced materials [2] [3].

Polynaphthoate Synthesis

The compound functions as a monomer in synthesizing polynaphthoates, which exhibit exceptional thermal stability and chemical resistance. These polymers find applications in high-performance plastics for aerospace and automotive industries [2] [3].

Cross-Linking Agent Development

The reactive bromine substituent and carboxylic acid group enable the compound to serve as a cross-linking agent in polymer networks. This functionality enhances mechanical properties and thermal stability of the resulting materials [2] [3].

Functional Polymer Modification

4-Bromo-1-naphthoic acid enables the modification of existing polymers through grafting reactions. The compound's dual functionality allows for controlled introduction of naphthoic acid moieties, imparting enhanced optical and electrical properties to the base polymers [2] [3].

Composite Material Formation

The compound contributes to synthesizing advanced composite materials where the naphthalene ring system provides reinforcement and the carboxylic acid group enables strong interfacial adhesion between matrix and filler materials [2] [3].

Electronic Material Applications

Research has demonstrated the compound's utility in synthesizing materials for electronic applications. The naphthoic acid framework provides the necessary electronic properties for organic semiconductors and light-emitting devices [14].

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₇BrO₂ | Multiple suppliers [1] [15] |

| Molecular Weight | 251.08 g/mol | Multiple suppliers [1] [15] |

| CAS Number | 16650-55-8 | ChemBK [1] |

| Melting Point | 198-200°C / 223-227°C | TCI/ChemBK [1] [15] |

| Appearance | White to light yellow crystalline powder | TCI Chemicals [15] |

| Solubility | Slightly soluble in water | Fisher Scientific [2] |

| Density | 1.648±0.06 g/cm³ | ChemBK [1] |

| Purity (Commercial) | ≥98.0% | TCI Chemicals [15] |

XLogP3

GHS Hazard Statements

H302 (97.5%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H400 (95%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (95%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard